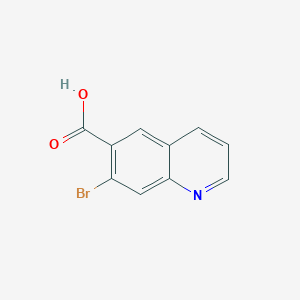

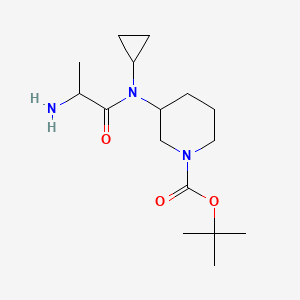

![molecular formula C44H70O23 B14798046 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14798046.png)

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rebaudioside A is a steviol glycoside derived from the leaves of the Stevia rebaudiana plant. It is known for being approximately 240 times sweeter than sucrose, making it a popular natural sweetener. Unlike other steviol glycosides, Rebaudioside A is less bitter and more stable, which enhances its desirability as a sugar substitute .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rebaudioside A can be synthesized through enzymatic conversion of stevioside, another steviol glycoside. This process involves the use of recombinant UDP-glucosyltransferase from Stevia rebaudiana and sucrose synthase from Arabidopsis thaliana. The conversion occurs via regeneration of UDP-glucose by sucrose synthase .

Industrial Production Methods

Industrial production of Rebaudioside A typically involves extraction from Stevia rebaudiana leaves. The process includes drying, crushing, and extracting the leaves in hot water. The extract is then treated with ferric chloride and calcium oxide to precipitate impurities, followed by filtration. The filtrate is passed through an adsorption resin to trap the steviol glycosides, which are then released using ethanol. The ethanol extract is further purified using ion exchange resin and decolorized with activated carbon before being spray-dried to obtain high-purity Rebaudioside A .

Análisis De Reacciones Químicas

Types of Reactions

Rebaudioside A undergoes several types of chemical reactions, including:

Oxidation: Rebaudioside A can be oxidized to form various degradation products.

Hydration: Acid-catalyzed hydration can lead to the formation of tertiary alcohols.

Epoxidation: Epoxidation of the exomethylene group can result in ring opening and rearrangement.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydration: Acidic conditions, such as the presence of hydrochloric acid, facilitate hydration reactions.

Epoxidation: Peracids like m-chloroperbenzoic acid are used for epoxidation reactions.

Major Products

Oxidation: Various degradation products, including carboxylic acids and aldehydes.

Hydration: Tertiary alcohols.

Epoxidation: Epoxides and rearranged alkenes.

Aplicaciones Científicas De Investigación

Rebaudioside A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions.

Biology: Investigated for its potential antioxidant properties and its role in reducing oxidative stress.

Medicine: Studied for its anti-diabetic effects, including its ability to lower blood glucose levels and improve insulin sensitivity.

Industry: Widely used as a natural sweetener in food and beverages, particularly in products aimed at reducing sugar content

Mecanismo De Acción

Rebaudioside A exerts its effects primarily through its interaction with sweet taste receptors on the tongue. It binds to the T1R2 and T1R3 receptor subunits, which are part of the G-protein-coupled receptor family. This binding triggers a signal transduction pathway that results in the perception of sweetness. Additionally, Rebaudioside A has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which contributes to its anti-diabetic effects .

Comparación Con Compuestos Similares

Similar Compounds

Stevioside: Another steviol glycoside, less sweet and more bitter than Rebaudioside A.

Rebaudioside C: Similar in structure but less sweet and more bitter.

Dulcoside A: Less sweet and has a different taste profile

Uniqueness

Rebaudioside A stands out due to its high sweetness, stability, and minimal bitterness compared to other steviol glycosides. Its unique combination of properties makes it the preferred choice for use as a natural sweetener in various food and beverage products .

Propiedades

Fórmula molecular |

C44H70O23 |

|---|---|

Peso molecular |

967.0 g/mol |

Nombre IUPAC |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41-,42-,43-,44+/m1/s1 |

Clave InChI |

HELXLJCILKEWJH-TYDJEELFSA-N |

SMILES isomérico |

C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@](C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |

SMILES canónico |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

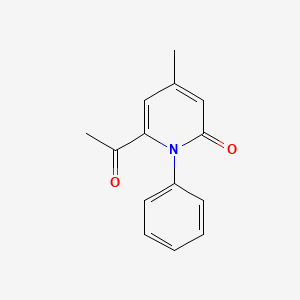

![2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14797965.png)

![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797977.png)

![Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium](/img/structure/B14798000.png)

![(2E)-3-phenyl-N-{[2-(phenylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide](/img/structure/B14798009.png)

![S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate](/img/structure/B14798022.png)

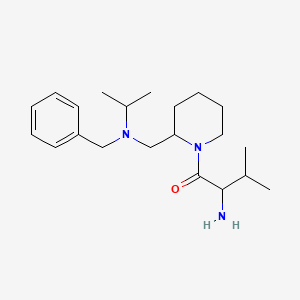

![(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine](/img/structure/B14798038.png)